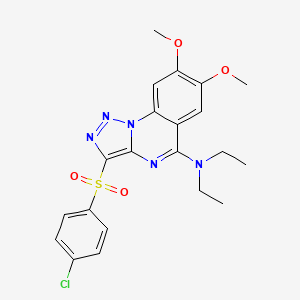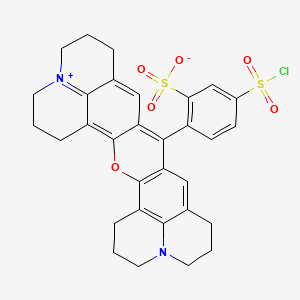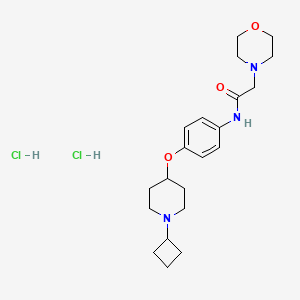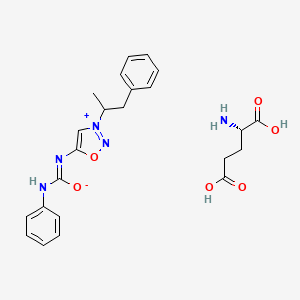
Targocil
Descripción general
Descripción
Targocil is a bacteriostatic inhibitor of wall teichoic acid (WTA) biosynthesis . It can inhibit the growth of methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA) with MIC90s of 2 μg/mL for both MRSA and MSSA .
Synthesis Analysis
Targocil targets the TarG subunit of the WTA translocase (TarGH) that transports WTA across the membrane to the wall . It has been shown that targocil treatment of a methicillin-susceptible Staphylococcus aureus strain led to a rapid shutdown of cellular autolysis .Molecular Structure Analysis
The molecular weight of Targocil is 475.95 and its chemical formula is C21H22ClN5O4S . The exact mass is 475.11 .Chemical Reactions Analysis
Exposure of Staphylococcus aureus to Targocil blocks the translocation of the major autolysin Atl across the membrane, resulting in a significant decrease in autolysis . This mechanism is WTA dependent since Targocil treatment decreased autolysis in methicillin-resistant strains but not in a WTA-deficient mutant .Physical And Chemical Properties Analysis
Targocil is a solid substance with a white to light yellow color . It has a molecular weight of 475.95 and a chemical formula of C21H22ClN5O4S .Aplicaciones Científicas De Investigación
Application
Targocil has been identified as a potential agent in the fight against MRSA . MRSA has a unique cell wall structure consisting of peptidoglycan and wall teichoic acid (WTA). Targocil is being studied for its ability to inhibit the biosynthesis of WTAs , which play pivotal roles in Gram-positive bacteria’s ability to grow, replicate, and form biofilms .
Method of Application
Antibacterial Drug Discovery
Application
Targocil has been studied for its potential use in antibacterial drug discovery . By targeting the biosynthesis of wall teichoic acids (WTAs), a major component of the cell wall of Gram-positive bacteria, Targocil could potentially be used to develop new antibacterial therapies .
Method of Application
Treatment of Endophthalmitis
Application
Targocil has been studied for its potential use in the treatment of endophthalmitis, a severe and sight-threatening ocular infection . In particular, it has been studied for its effects on Staphylococcus aureus, a common cause of endophthalmitis .
Method of Application
In the study, S. aureus RN6390 and its isogenic WTA-null mutant (RN6390ΔtarO) were used to evaluate the role of WTAs in endophthalmitis . The bacteria were cultured in bovine vitreous humor (VH) in vitro or inoculated into the vitreous chamber of C57B6 mice .
Results or Outcomes
It was observed that a component of VH synergized with WTA biosynthesis inhibitors in vitro and killed the S. aureus . This effect was also seen when mutants incapable of expressing WTA were exposed to VH . The killing activity of VH was lost on treatment with a protease inhibitor . RN6390ΔtarO could not survive in mouse eyes and did not affect organ function, nor was it able to establish endophthalmitis . This suggests that WTAs are essential cellular constituents for the manifestation of virulence by S. aureus in endophthalmitis, and is a viable target for treating the endophthalmitis caused by S. aureus strains .
Antibacterial Therapy
Application
Targocil has been studied for its potential use in establishing novel antibacterial therapy . By targeting the biosynthesis of wall teichoic acids (WTAs), a major component of the cell wall of Gram-positive bacteria, Targocil could potentially be used to develop new antibacterial therapies .
Method of Application
Development of Vaccines and Antibodies
Application
Targocil has been studied for its potential use in the development of vaccines and antibodies for the prevention and treatment of bacterial infections . This is closely related to the WTA-mediated pathogenicity of bacteria .
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-7,8-dimethoxytriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O4S/c1-5-26(6-2)19-15-11-17(30-3)18(31-4)12-16(15)27-20(23-19)21(24-25-27)32(28,29)14-9-7-13(22)8-10-14/h7-12H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNZGYMGTTUYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N=NN2C3=CC(=C(C=C31)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659297 | |
| Record name | 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Targocil | |
CAS RN |
1200443-21-5 | |
| Record name | 3-(4-Chlorobenzene-1-sulfonyl)-N,N-diethyl-7,8-dimethoxy[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)
![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)


![4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B611085.png)

